molecular formula C20H19N5O4 B2691654 N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396795-18-8

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2691654
CAS No.: 1396795-18-8
M. Wt: 393.403
InChI Key: JFLPNVUZWIBVFO-UHFFFAOYSA-N
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Description

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound identified in forensic analyses and is characterized as a synthetic cannabinoid receptor agonist (SCRA). It is designed to interact with the body's endocannabinoid system, primarily acting as an agonist at the CB1 and CB2 receptors, which are G-protein coupled receptors predominantly located in the central nervous system and peripheral tissues, respectively . The core structure of this molecule incorporates a 1,2,4-oxadiazole heterocycle as a central scaffold, which is linked to a pyrazine ring and a cyclohexyl group, culminating in a benzodioxole carboxamide tail. This specific structural architecture is typical of later-generation SCRAs developed to exhibit high potency and affinity for cannabinoid receptors. The primary research applications for this compound are within forensic toxicology and analytical chemistry, where it is used as a reference standard for the identification and quantification of novel psychoactive substances in biological samples or seized materials. Furthermore, it serves as a valuable pharmacological tool for in vitro studies aimed at investigating the structure-activity relationships (SAR) of SCRAs, their functional efficacy, and their downstream signaling pathways, contributing to a deeper understanding of cannabinoid receptor pharmacology and the health impacts of designer drug use.

Properties

IUPAC Name

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c26-18(13-4-5-15-16(10-13)28-12-27-15)24-20(6-2-1-3-7-20)19-23-17(25-29-19)14-11-21-8-9-22-14/h4-5,8-11H,1-3,6-7,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLPNVUZWIBVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrazine ring, followed by the construction of the oxadiazole ring, and finally, the coupling with the cyclohexyl and benzo[d][1,3]dioxole moieties. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple synthetic steps:

  • Formation of the Pyrazine Ring : Starting from readily available precursors, the pyrazine ring is constructed.
  • Oxadiazole Ring Formation : The next step involves the formation of the oxadiazole ring.
  • Coupling Reactions : Finally, the compound is synthesized through coupling with cyclohexyl and benzo[d][1,3]dioxole moieties.

These synthetic routes often employ various catalysts and solvents under controlled temperature conditions to optimize yield and purity.

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound show significant anticancer properties. For instance:

  • In Vitro Studies : Compounds derived from oxadiazoles have demonstrated potent growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions exceeding 80% in some cases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The results indicate promising antibacterial activity when tested using standard methods like disc diffusion .

Drug Development

Given its biological activities, this compound could serve as a lead structure for developing new anticancer or antimicrobial agents.

Material Science

The unique chemical properties might also allow for applications in developing novel materials or nanotechnology due to its structural characteristics.

Mechanism of Action

The mechanism of action of N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Benzo[d][1,3]dioxole-5-carboxamide Cyclohexyl-1,2,4-oxadiazole-pyrazine Not explicitly reported (structural focus)
N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) Benzo[d][1,3]dioxole-5-carboxamide 3-(Trifluoromethyl)phenyl α-Amylase inhibition, hypoglycemic effects
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-5-carboxamide Heptan-4-yl Umami flavor enhancer
N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide Benzamide Cyclopropylmethyl, 5-methyl-1,2,4-oxadiazole-pyrazine, bis(trifluoromethyl)benzoyl Antiviral or kinase inhibitor (inferred)

Research Findings and Implications

Pharmacokinetic Considerations

  • Solubility : The pyrazine-oxadiazole group in the target compound may reduce aqueous solubility compared to N-(heptan-4-yl) derivatives, which exhibit moderate solubility in lipid matrices .
  • Toxicity: No acute toxicity data exist for the target compound. However, structurally related N-alkylbenzamides (e.g., FEMA 4232) show low toxicity (LD₅₀ > 2000 mg/kg in rats), suggesting a favorable safety profile .

Biological Activity

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H19N5O4C_{20}H_{19}N_{5}O_{4}, with a molecular weight of 393.4 g/mol. It features a complex structure that includes a pyrazine ring, an oxadiazole moiety, and a benzo[d][1,3]dioxole framework.

Structural Formula

N 1 3 pyrazin 2 yl 1 2 4 oxadiazol 5 yl cyclohexyl benzo d 1 3 dioxole 5 carboxamide\text{N 1 3 pyrazin 2 yl 1 2 4 oxadiazol 5 yl cyclohexyl benzo d 1 3 dioxole 5 carboxamide}

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyrazin-2-yl and oxadiazole groups exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that derivatives of pyrazinyl oxadiazoles possess activity against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as 25 µg/mL .

Anticancer Potential

Research has shown that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound AHeLa (cervical)15
Compound BMCF7 (breast)10
N-(...)A549 (lung)12

These findings suggest that the compound may inhibit cell proliferation in certain cancer types through mechanisms that require further elucidation.

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes crucial for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives trigger programmed cell death in cancer cells by activating apoptotic pathways.

Study on Antimicrobial Activity

In a study published in 2023, researchers synthesized several pyrazinyl oxadiazole derivatives and evaluated their activity against Mycobacterium tuberculosis. The most potent compound exhibited an MIC comparable to standard antibiotics used in tuberculosis treatment .

Study on Anticancer Activity

Another study investigated the anticancer properties of similar compounds against various human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner .

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclocondensation reactions between N-(2,2-dichloro-1-cyanoethenyl)carboxamides and pyrazine-derived N-nucleophiles. Key parameters include:

  • Catalyst selection : Ytterbium triflate enhances reaction efficiency under mild conditions .
  • Solvent optimization : Ethanol or DMF improves yield and purity .
  • Characterization : Confirm cyclization via 1H^{1}\text{H} NMR (disappearance of dichloroethenyl protons) and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent environments (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm) .
  • X-ray crystallography : Resolves stereochemistry of the cyclohexyl group and confirms oxadiazole-pyrazine orientation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C20_{20}H18_{18}N4_4O4_4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Modify the pyrazine (e.g., introduce electron-withdrawing groups) or benzo[d][1,3]dioxole (e.g., halogenation) to assess impact on anticancer activity .
  • Biological assays : Use the NCI-60 human tumor cell line panel to evaluate cytotoxicity and selectivity indices .
  • Computational modeling : Perform molecular docking to predict interactions with target proteins (e.g., PARP-1 or kinase domains) .

Q. How should researchers resolve contradictory data in biological activity across cell lines?

  • Cross-validation : Replicate assays in triplicate and use orthogonal methods (e.g., ATP-based viability vs. apoptosis markers) .
  • Pharmacokinetic profiling : Assess compound stability in cell culture media to rule out false negatives due to degradation .
  • Mechanistic studies : Combine transcriptomics and proteomics to identify off-target effects or resistance pathways .

Q. What methodologies are recommended for analyzing metabolic stability and toxicity?

  • In vitro microsomal assays : Use liver microsomes (human/rodent) to measure metabolic half-life (t1/2_{1/2}) and identify major metabolites via LC-MS .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
  • In vivo toxicity models : Conduct acute toxicity studies in zebrafish or rodents, monitoring hepatic/renal biomarkers .

Q. How can computational chemistry predict binding modes and guide analog design?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., PARP-1’s NAD+^+ binding pocket) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize substituent polarity and hydrogen-bonding capacity .
  • MD simulations : Run 100-ns trajectories to assess conformational stability of the cyclohexyl group in aqueous environments .

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